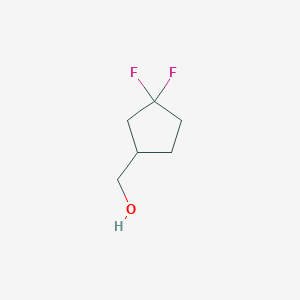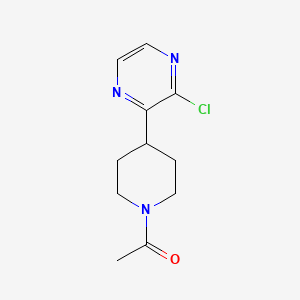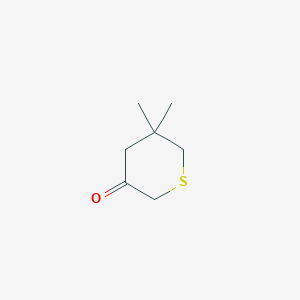
Tert-butyl 3-bromo-5-(trifluoromethyl)benzoate
説明
“Tert-butyl 3-bromo-5-(trifluoromethyl)benzoate” is a chemical compound with the linear formula C13H15BrF3NO2 . It is related to other compounds such as “tert-Butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate” and “tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate” which have similar structures .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C12H11BrF4O2/c1-11(2,3)19-10(18)7-4-6(12(15,16)17)5-8(13)9(7)14/h4-5H,1-3H3 . This indicates that the molecule consists of a benzoate group attached to a tert-butyl group, with bromo and trifluoromethyl substituents on the benzene ring. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 343.12 g/mol . The compound should be stored at a temperature of 2-8°C .科学的研究の応用
Steric Effects in Chemical Reactions :
- Schlosser et al. (2006) investigated the impact of steric pressure in chemical reactions, particularly focusing on the role of the trifluoromethyl group in tert-butyl 3-bromo-5-(trifluoromethyl)benzoate. They found that this group can act as both an emitter and transmitter of steric pressure, affecting the reaction outcomes (Schlosser et al., 2006).
Synthesis of Water-Soluble Free Radicals :
- Marx and Rassat (2002) demonstrated the synthesis of a highly water-soluble, stable free radical using this compound. This synthesis is significant for creating free radicals that are more applicable in aqueous environments (Marx & Rassat, 2002).
Improved Access to Functional Materials :
- In 2020, Kopp, Schiemann, and Fleck developed a method to synthesize tert-butyl aryl sulfides, which are key building blocks in various functional materials, through an environmentally compliant process. This method leverages the tert-butyl group for improved synthesis outcomes (Kopp, Schiemann & Fleck, 2020).
Antibiotic Synthesis :
- Sunasee and Clive (2008) described a method for synthesizing derivatives of tert-butyl benzoates, including this compound. This method has applications in the synthesis of antimicrobial compounds (Sunasee & Clive, 2008).
Synthesis of Novel Organic Compounds :
- Li, Wang, and Zhang (2017) synthesized a series of new tert-butyl- and bromo-functionalized organic compounds, highlighting the versatility of this compound in creating structurally diverse molecules (Li, Wang & Zhang, 2017).
Innovations in Organic Synthesis :
- Arredondo, Li, and Balsells (2014) developed a method for the preparation of tert-butyl 3-bromo-5-formylbenzoate, highlighting the chemical versatility and applications of this compound in organic synthesis (Arredondo, Li & Balsells, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
生化学分析
Biochemical Properties
Tert-butyl 3-bromo-5-(trifluoromethyl)benzoate plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound is known to participate in free radical bromination and nucleophilic substitution reactions, which are essential for modifying biomolecules . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates, and can influence the activity of these enzymes through binding interactions. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, altering their function and stability.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions. For example, it can inhibit enzyme activity by forming covalent bonds with the active site residues, thereby blocking substrate access . Additionally, this compound can modulate gene expression by binding to transcription factors and altering their ability to regulate target genes. These interactions result in changes in cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. It is essential to carefully control the dosage to avoid adverse effects and achieve the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, affecting cellular processes and biochemical pathways.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its ability to modulate cellular processes.
特性
IUPAC Name |
tert-butyl 3-bromo-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3O2/c1-11(2,3)18-10(17)7-4-8(12(14,15)16)6-9(13)5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXIEAYUTFPKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B1397792.png)
![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B1397793.png)
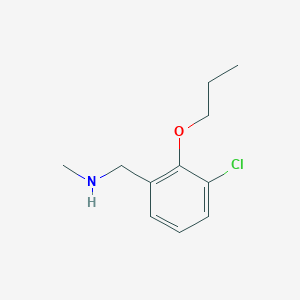
![1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397796.png)
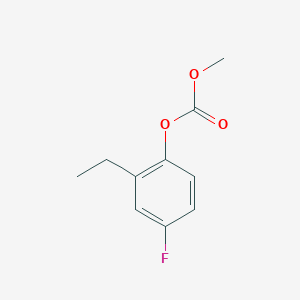

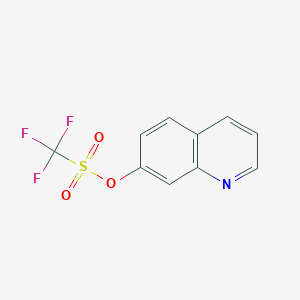
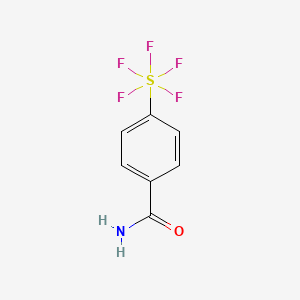
![tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate](/img/structure/B1397806.png)

